
tert-Butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate is an organic compound with the molecular formula C9H18N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Starting Materials: Azetidine, tert-butyl chloroformate, and methylamine.
Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine.
Procedure: The azetidine derivative is reacted with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then treated with methylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiol derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use
Propiedades
Fórmula molecular |
C11H22N2O2 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
tert-butyl 3-[1-(methylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-8(12-5)9-6-13(7-9)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3 |
Clave InChI |
ADVNVNXHKJFUDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CN(C1)C(=O)OC(C)(C)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13485874.png)

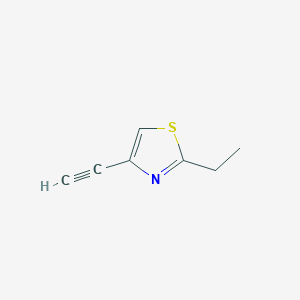
![2-(6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B13485892.png)
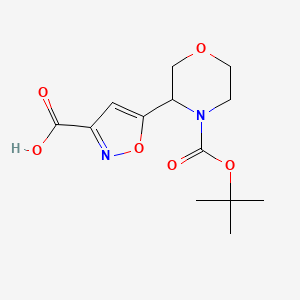
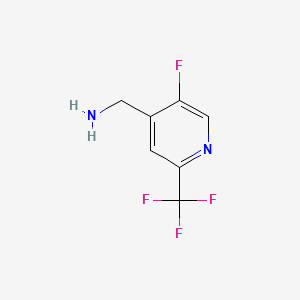
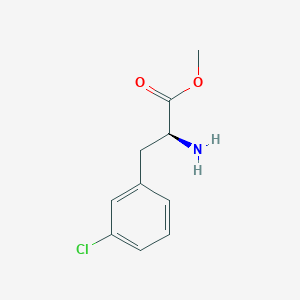
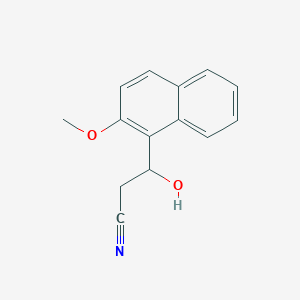
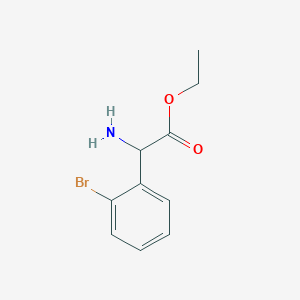
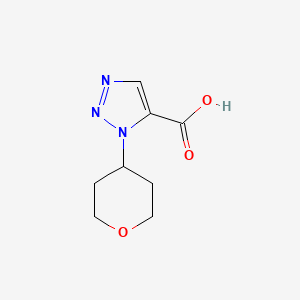
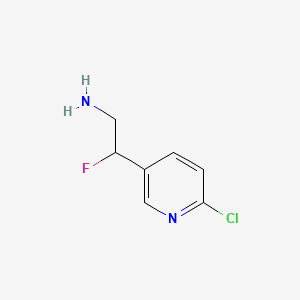
![2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13485937.png)
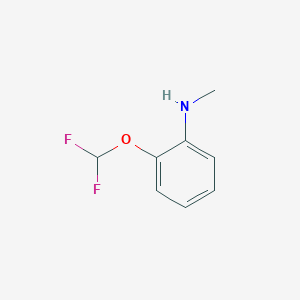
![tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13485946.png)
